

Technical Support Center: Piflufolastat (^{18}F) Scan Interpretation

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Compound of Interest

Compound Name: Piflufolastat

Cat. No.: B606989

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Piflufolastat** (^{18}F) PET scans. The information provided is intended to assist in the interpretation of equivocal findings.

Frequently Asked Questions (FAQs)

Q1: What is a **Piflufolastat** (^{18}F) scan and how does it work?

A1: **Piflufolastat** F-18, also known as ^{18}F -DCFPyL, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging.[1] It is designed to target Prostate-Specific Membrane Antigen (PSMA), a protein that is highly expressed on the surface of most prostate cancer cells.[1] After intravenous injection, **Piflufolastat** binds to PSMA-expressing cells. The attached fluorine-18 isotope emits positrons, which are detected by the PET scanner, allowing for the visualization of PSMA-positive lesions throughout the body.[1] This is instrumental in the initial staging of high-risk prostate cancer and in detecting recurrent disease.[2][3]

Q2: What constitutes an "equivocal" or "indeterminate" finding on a **Piflufolastat** scan?

A2: An equivocal or indeterminate finding on a **Piflufolastat** scan is a lesion that shows some uptake of the radiotracer but is not definitively characteristic of prostate cancer. The Prostate-Specific Membrane Antigen Reporting and Data System (PSMA-RADS) is a standardized framework used to categorize lesions based on their likelihood of being cancerous.[4] Within

this system, PSMA-RADS-3 designates an indeterminate finding.[1][4] These are further subdivided into:

- PSMA-RADS-3A: Equivocal uptake in a soft tissue lesion (e.g., a small lymph node in a typical location for prostate cancer metastasis with mild uptake).[4][5]
- PSMA-RADS-3B: Equivocal uptake in a bone lesion that could be a metastasis but might also be due to degenerative or traumatic changes.[4][5]
- PSMA-RADS-3C: Findings that are suspicious for a non-prostate cancer malignancy.[4][5]

Q3: What are the common causes of false-positive or equivocal **Piflufolastat** scan findings?

A3: While **Piflufolastat** is highly specific for PSMA, uptake can occur in various benign and malignant conditions other than prostate cancer, leading to false-positive or equivocal results. These can include:

- Benign Conditions:
 - Degenerative joint disease (arthritis)[6]
 - Bone trauma or fractures[6]
 - Benign bone lesions (e.g., bone islands, cysts)[6]
 - Inflammatory processes[6]
 - Nodular fasciitis[7]
- Other Malignancies: PSMA is expressed in the neovasculature of various solid tumors.[8]
- Physiological Uptake: Normal tissues can sometimes show uptake, which can be a source of misinterpretation if not carefully evaluated.

Troubleshooting Guide for Equivocal Findings

Issue: A **Piflufolastat** scan reveals a PSMA-RADS-3A or 3B lesion. How should this be interpreted and managed?

Solution: PSMA-RADS-3 lesions are considered truly indeterminate, and their management requires careful consideration of the clinical context and may involve further investigation.[\[9\]](#)
[\[10\]](#)

Step 1: Assess the Clinical Context

- Prostate-Specific Antigen (PSA) Level: The likelihood of a true positive finding often correlates with the patient's PSA level.
- Prior Treatment History: Understanding previous treatments for prostate cancer is crucial for interpretation.
- Presence of Other Definitive Lesions: The presence of PSMA-RADS-4 or PSMA-RADS-5 lesions (likely or highly likely to be prostate cancer) increases the probability that a PSMA-RADS-3 lesion is also malignant.[\[1\]](#)[\[9\]](#)

Step 2: Follow-up and Further Imaging

- Repeat PSMA PET Scan: For indeterminate lesions, a follow-up PSMA PET scan after a recommended interval of three to six months can be valuable to assess for changes in uptake or size.[\[5\]](#)
- Alternative Imaging Modalities: Depending on the location of the equivocal lesion, other imaging techniques can provide additional information:
 - For PSMA-RADS-3A (soft tissue), a biopsy is often the preferred next step for definitive diagnosis.[\[4\]](#)
 - For PSMA-RADS-3B (bone), options include a Sodium Fluoride (Na^{18}F) PET/CT scan, a dedicated bone MRI, or a bone biopsy.[\[4\]](#)[\[11\]](#)

Step 3: Multidisciplinary Team Discussion

- It is highly recommended to discuss equivocal findings within a multidisciplinary team that includes nuclear medicine physicians, radiologists, urologists, and oncologists to determine the most appropriate management strategy for the patient.[\[12\]](#)

Data Presentation

The following table summarizes the predictive values of PSMA-RADS-3A and PSMA-RADS-3B categories based on a retrospective analysis of follow-up imaging. This data can aid in risk stratification of equivocal findings.

PSMA-RADS Category	Lesion Type	Number of Lesions Analyzed	Percentage with Changes Suggesting Malignancy on Follow-up
PSMA-RADS-3A	Soft Tissue	32	75.0%
PSMA-RADS-3B	Bone	14	21.4%

Data adapted from a retrospective study analyzing ^{18}F -DCFPyL PET/CT scans. The study reported that 27 out of 46 indeterminate lesions (58.7%) showed changes consistent with prostate cancer on follow-up imaging.[\[9\]](#)[\[10\]](#)[\[13\]](#)

Experimental Protocols

The interpretation guidelines for **Piflufolastat** scans are primarily derived from large-scale clinical trials such as OSPREY (NCT02981368) and CONDOR (NCT03739684).

OSPREY Trial (Cohort A - High-Risk Primary Staging):

- Objective: To evaluate the diagnostic performance of **Piflufolastat** F-18 PET/CT for the detection of pelvic lymph node metastases prior to radical prostatectomy.[\[14\]](#)
- Methodology:
 - Patients with high-risk prostate cancer scheduled for radical prostatectomy and pelvic lymphadenectomy were enrolled.[\[14\]](#)
 - A single intravenous dose of **Piflufolastat** F-18 (approximately 9 mCi or 333 MBq) was administered.[\[15\]](#)

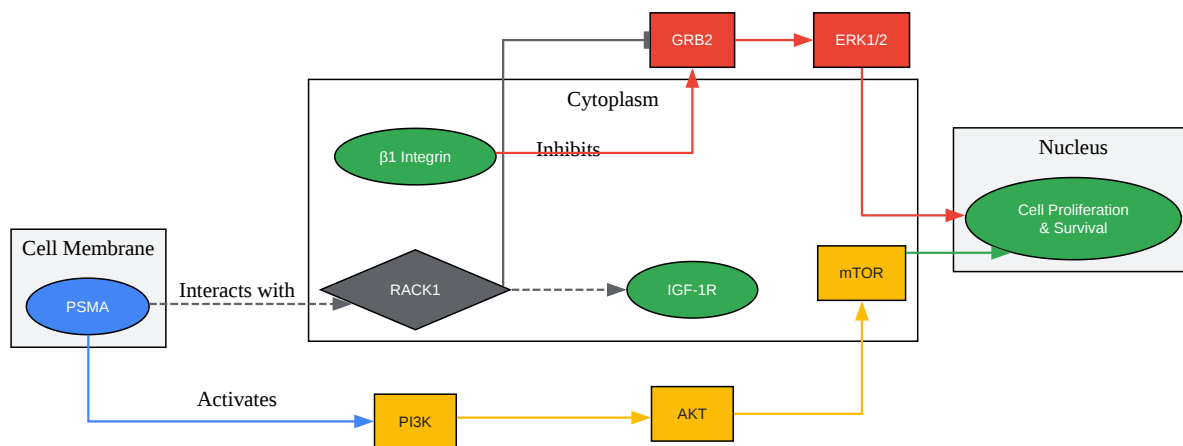
- PET/CT imaging was performed 1-2 hours after injection.[15]
- Scan results were compared to the histopathology of the surgically removed pelvic lymph nodes.[14]
- Primary Endpoints: Sensitivity and Specificity of the scan for detecting pelvic lymph node metastases.[14]

CONDOR Trial (Biochemical Recurrence):

- Objective: To assess the correct localization rate of **Piflufolastat** F-18 PET/CT in men with biochemical recurrence of prostate cancer and negative or equivocal conventional imaging. [3][16]
- Methodology:
 - Men with rising PSA after definitive therapy and negative or equivocal standard imaging were enrolled.[16]
 - A single intravenous dose of **Piflufolastat** F-18 was administered.[16]
 - Whole-body PET/CT was performed approximately one hour later.[16]
 - The primary endpoint was the correct localization rate, which was a measure of the positive predictive value at the patient level, confirmed by a composite standard of truth (histopathology, correlative imaging, or PSA response after radiation).[3]

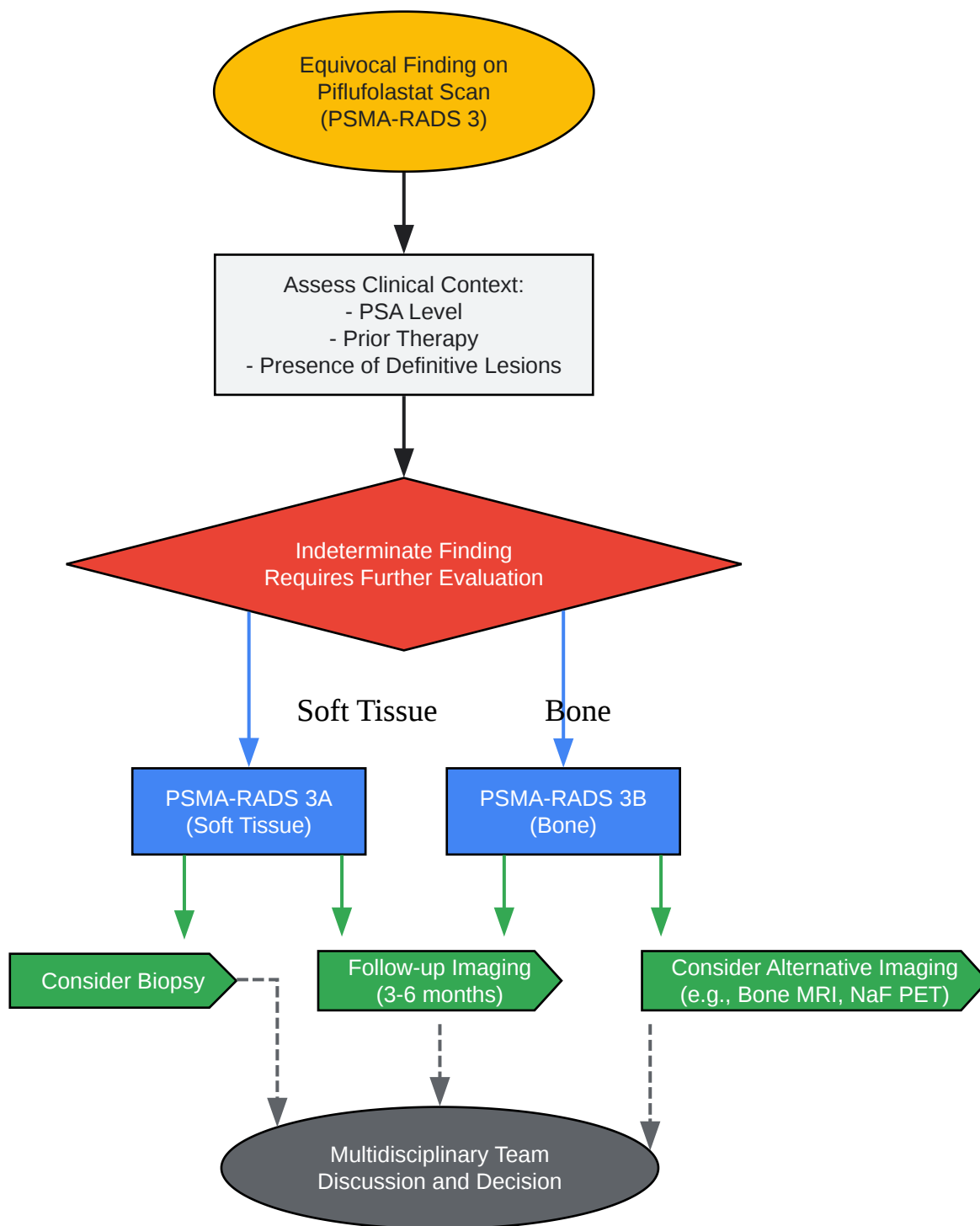
Mandatory Visualization

Below are diagrams illustrating the PSMA signaling pathway and a logical workflow for interpreting equivocal **Piflufolastat** scan findings.



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Caption: PSMA signaling pathway in prostate cancer.



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Caption: Workflow for interpreting equivocal findings.

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